molecular formula C26H20BrN3O B4096330 7-bromo-3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one

7-bromo-3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one

Cat. No.: B4096330
M. Wt: 470.4 g/mol
InChI Key: OVHAXAUUUYDXQE-UHFFFAOYSA-N
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Description

7-bromo-3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom at the 7th position of the indole ring.

    Indole Formation: Formation of the indole core through cyclization reactions.

    Substitution Reactions: Introduction of the 3,3-bis(1H-indol-3-yl) groups and the 1,5-dimethyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, indole derivatives are often studied for their potential as pharmaceuticals. This compound might exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate. Its mechanism of action and therapeutic potential would need to be thoroughly investigated.

Industry

In industry, such compounds might be used in the development of new materials, dyes, or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 7-bromo-3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one: Lacks the bromine atom at the 7th position.

    7-bromo-1,5-dimethylindol-2-one: Lacks the 3,3-bis(1H-indol-3-yl) groups.

    1,5-dimethylindol-2-one: Lacks both the bromine atom and the 3,3-bis(1H-indol-3-yl) groups.

Uniqueness

The presence of the bromine atom and the 3,3-bis(1H-indol-3-yl) groups in 7-bromo-3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one might confer unique chemical and biological properties. These structural features could influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

7-bromo-3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrN3O/c1-15-11-18-24(21(27)12-15)30(2)25(31)26(18,19-13-28-22-9-5-3-7-16(19)22)20-14-29-23-10-6-4-8-17(20)23/h3-14,28-29H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHAXAUUUYDXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N(C(=O)C2(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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